

Spectroscopic Profile of Butyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Butyl phenylacetate** (CAS No. 122-43-0), a compound of interest in various scientific disciplines. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

- IUPAC Name: butyl 2-phenylacetate[1][2]
- Synonyms: Butyl benzeneacetate, **n-Butyl phenylacetate**[2]
- Molecular Formula: $C_{12}H_{16}O_2$ [2]
- Molecular Weight: 192.25 g/mol [2]
- Appearance: Colorless liquid[2]

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for **Butyl phenylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ^1H and ^{13}C NMR data for **Butyl phenylacetate**.

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.38 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
4.08	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
3.59	s	2H	Ph-CH ₂ -COO-
1.68 - 1.55	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.45 - 1.30	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.92	t	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

^{13}C NMR Data

Chemical Shift (ppm)	Assignment
171.7	C=O
134.3	Aromatic C (quaternary)
129.2	Aromatic CH
128.5	Aromatic CH
127.1	Aromatic CH
64.8	-O-CH ₂ -
41.5	Ph-CH ₂ -
30.6	-O-CH ₂ -CH ₂ -
19.1	-O-CH ₂ -CH ₂ -CH ₂ -
13.6	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Butyl phenylacetate** was obtained for a neat liquid sample.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3090, 3065, 3032	Medium	Aromatic C-H stretch
2960, 2935, 2874	Strong	Aliphatic C-H stretch
1736	Strong	C=O stretch (Ester)
1605, 1497	Medium	C=C stretch (Aromatic ring)
1455	Medium	CH ₂ bend
1380	Medium	CH ₃ bend
1255, 1158	Strong	C-O stretch (Ester)
748, 699	Strong	C-H out-of-plane bend (Monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
192	< 5	[M] ⁺ (Molecular Ion)
117	10	[C ₈ H ₉ O] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
65	15	[C ₅ H ₅] ⁺
57	45	[C ₄ H ₉] ⁺ (Butyl cation)
43	20	[C ₂ H ₃ O] ⁺
29	25	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

A solution of **Butyl phenylacetate** was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

- Instrument: Varian A-60D NMR Spectrometer or equivalent[2]
- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0 ppm
- ^1H NMR:
 - Frequency: 300 MHz
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
- ^{13}C NMR:
 - Frequency: 75 MHz
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Pulse Program: Standard proton-decoupled pulse sequence

FT-IR Spectroscopy

Sample Preparation:

A drop of neat **Butyl phenylacetate** was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

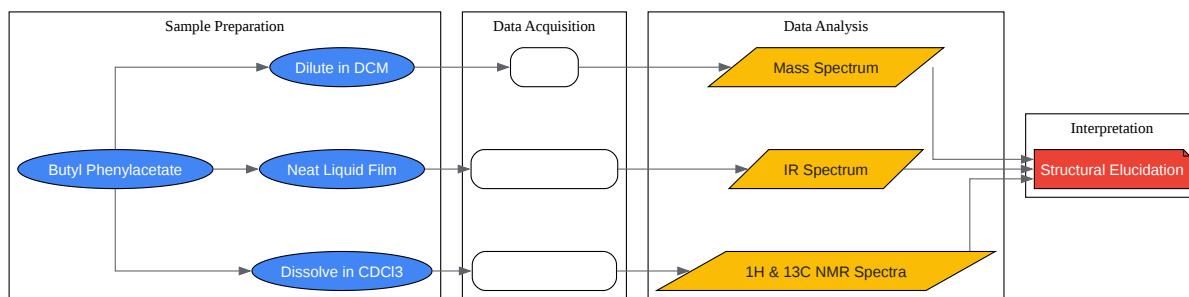
Instrumentation and Acquisition Parameters:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum One)
- Technique: Transmission
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Background: A background spectrum of the clean salt plates was recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

A dilute solution of **Butyl phenylacetate** was prepared in dichloromethane (DCM) at a concentration of approximately 1 mg/mL.


Instrumentation and Acquisition Parameters:

- Gas Chromatograph: Agilent 7890A GC system or equivalent
- Mass Spectrometer: Agilent 5975C MS detector or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column
- Injector Temperature: 250 °C

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 min
 - Ramp: 10 °C/min to 280 °C
 - Final hold: 5 min at 280 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-550

Data Interpretation Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data presented in this guide.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **Butyl phenylacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Butyl phenylacetate | C12H16O2 | CID 31210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Butyl Phenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086620#spectroscopic-data-of-butyl-phenylacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com